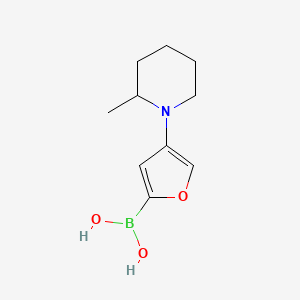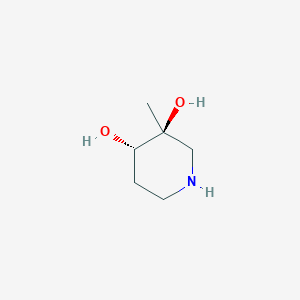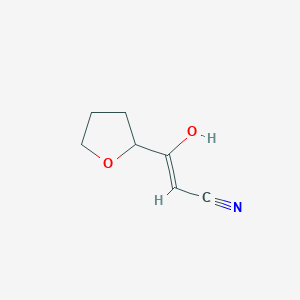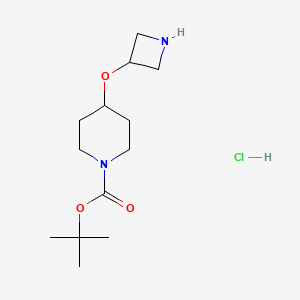![molecular formula C39H46Cl2FN5O3S B13332603 N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including tert-butyl, dichloro, fluorophenyl, benzimidazole, and piperidine moieties, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzimidazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution or reductive amination.
- Attachment of the fluorophenyl group through electrophilic aromatic substitution.
- Incorporation of the tert-butyl and dichloro groups through alkylation and halogenation reactions.
- Final coupling of the sulfonamide moiety using sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzimidazole or piperidine rings.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Coupling: Formation of new C-C or C-N bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides). Reaction conditions would vary depending on the specific transformation, but may involve solvents such as dichloromethane, ethanol, or dimethylformamide, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring could yield benzimidazolone derivatives, while reduction of the dichloro groups could produce dihydro analogs.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.
Industry: As a precursor for the production of advanced materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide would depend on its specific biological target and application. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids to interfere with gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide may include other sulfonamide derivatives, benzimidazole-containing compounds, and piperidine-based molecules. These compounds may share similar chemical properties and biological activities, but the specific combination of functional groups in this compound may confer unique advantages in terms of potency, selectivity, or pharmacokinetic properties.
Eigenschaften
Molekularformel |
C39H46Cl2FN5O3S |
|---|---|
Molekulargewicht |
754.8 g/mol |
IUPAC-Name |
N-tert-butyl-2,4-dichloro-3-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C39H46Cl2FN5O3S/c1-25-43-32-10-5-6-11-33(32)47(25)30-23-28-12-13-29(24-30)46(28)21-18-39(26-8-7-9-27(42)22-26)16-19-45(20-17-39)37(48)35-31(40)14-15-34(36(35)41)51(49,50)44-38(2,3)4/h5-11,14-15,22,28-30,44H,12-13,16-21,23-24H2,1-4H3/t28-,29+,30? |
InChI-Schlüssel |
QPEQCSWZPFYDLT-BWMKXQIXSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=C(C=CC(=C6Cl)S(=O)(=O)NC(C)(C)C)Cl)C7=CC(=CC=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


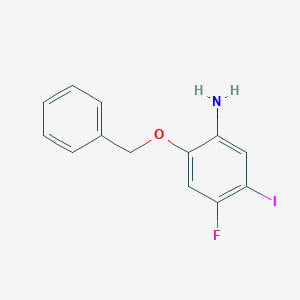



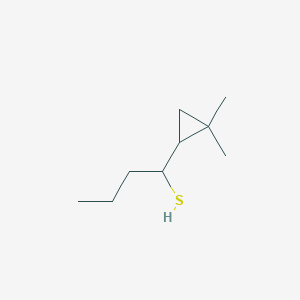
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)


